What is the chemical structure of Bi-linderone?
What is the chemical structure of Bi-linderone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bi-linderone, a natural product isolated from the traditional Chinese medicinal plant Lindera aggregata, has garnered attention for its potential therapeutic properties, particularly in the context of insulin (B600854) resistance. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of Bi-linderone, with a focus on its effects on insulin signaling. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Bi-linderone is a dimeric derivative of methyl-linderone, characterized by a unique and complex spirocyclopentenedione-containing carbon skeleton.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.[1]
Spectroscopic Data
The structural characterization of Bi-linderone is supported by the following NMR data, as reported in the primary literature.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bi-linderone
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 138.1 | |
| 2 | 129.0 | 6.85 (d, 8.5) |
| 3 | 111.8 | 6.78 (d, 8.5) |
| 4 | 160.2 | |
| 5 | 105.9 | |
| 6 | 162.6 | |
| 7 | 114.2 | 3.82 (s) |
| 8 | 145.2 | |
| 9 | 130.5 | |
| 10 | 128.8 | 7.30-7.40 (m) |
| 11 | 128.8 | 7.30-7.40 (m) |
| 12 | 127.8 | 7.30-7.40 (m) |
| 1' | 205.1 | |
| 2' | 50.1 | 3.15 (d, 10.0) |
| 3' | 45.6 | 2.95 (d, 10.0) |
| 4' | 201.8 | |
| 5' | 82.1 | |
| 6' | 135.2 | |
| 7' | 131.2 | 6.95 (s) |
| 8' | 195.9 | |
| 9' | 140.1 | |
| 10' | 129.3 | 7.50 (d, 7.5) |
| 11' | 128.7 | 7.45 (t, 7.5) |
| 12' | 133.1 | 7.60 (t, 7.5) |
| 13' | 128.7 | 7.45 (t, 7.5) |
| 14' | 129.3 | 7.50 (d, 7.5) |
| OMe-4 | 55.4 | 3.80 (s) |
| OMe-6 | 56.1 | 3.90 (s) |
Note: Data extracted from the initial characterization of Bi-linderone. Assignments are based on 1D and 2D NMR experiments.
Crystallographic Data
The three-dimensional structure of Bi-linderone was definitively confirmed by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Table 2: X-ray Crystallographic Data for Bi-linderone
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 18.456(4) |
| c (Å) | 14.567(3) |
| α (°) | 90 |
| β (°) | 109.12(3) |
| γ (°) | 90 |
| Volume (ų) | 2570.1(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.418 |
| F(000) | 1168 |
Note: This data represents the fundamental crystallographic parameters for Bi-linderone.
Synthesis
A concise synthetic route to Bi-linderone has been developed, providing a means to access this natural product for further biological evaluation. The synthesis involves a biomimetic approach, highlighting the potential natural synthetic pathway.
Experimental Protocol: Synthesis of Bi-linderone
A detailed experimental protocol for the synthesis of Bi-linderone has not been extensively reported in the literature. However, a biomimetic total synthesis has been achieved through the photochemical rearrangement of methyl linderone. This process is believed to mimic the natural biosynthetic pathway. Further research is required to establish a detailed, scalable synthetic protocol.
Biological Activity and Mechanism of Action
Bi-linderone has demonstrated significant biological activity, particularly in the context of metabolic disorders.
Improvement of Insulin Sensitivity
Bi-linderone has been shown to improve insulin sensitivity in a model of glucosamine-induced insulin resistance in HepG2 cells.[1] At a concentration of 1 µg/mL, Bi-linderone exhibited significant activity in this assay.[1] This finding suggests a potential therapeutic application for Bi-linderone in conditions characterized by insulin resistance, such as type 2 diabetes.
Experimental Protocol: Glucosamine-Induced Insulin Resistance in HepG2 Cells
The following protocol outlines the general steps involved in inducing insulin resistance in HepG2 cells with glucosamine, which can be adapted for testing the efficacy of compounds like Bi-linderone.
Signaling Pathways
The precise molecular mechanism by which Bi-linderone improves insulin sensitivity is an area of active investigation. The insulin signaling pathway is a complex cascade of protein phosphorylation events that ultimately leads to glucose uptake and utilization. It is hypothesized that Bi-linderone may modulate key components of this pathway.
The canonical insulin signaling pathway involves the activation of the insulin receptor (IR), followed by the phosphorylation of insulin receptor substrate (IRS) proteins. This leads to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.
Further studies are necessary to pinpoint the specific molecular targets of Bi-linderone within this pathway and to determine whether it acts upstream of, or parallel to, known signaling nodes.
Conclusion and Future Directions
Bi-linderone represents a promising natural product lead with demonstrated activity in a key model of insulin resistance. Its complex chemical structure and potent biological effects make it an intriguing subject for further investigation. Future research should focus on:
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Elucidation of the detailed mechanism of action: Identifying the specific molecular targets of Bi-linderone within the insulin signaling cascade.
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Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Bi-linderone to optimize its potency and pharmacokinetic properties.
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In vivo efficacy studies: Evaluating the therapeutic potential of Bi-linderone in animal models of insulin resistance and type 2 diabetes.
A comprehensive understanding of the chemistry and biology of Bi-linderone will be crucial for translating its therapeutic potential into clinical applications.
